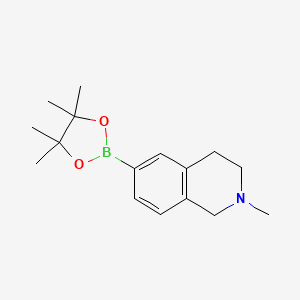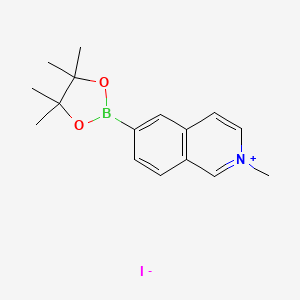![molecular formula C6H5N3O B1357039 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one CAS No. 51617-92-6](/img/structure/B1357039.png)
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one
Overview
Description
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one: is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . The compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with FGFRs, inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby disrupting the activation of downstream signaling pathways .
Biochemical Pathways
The compound’s action affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various biological processes, including organ development, cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting these processes.
Pharmacokinetics
The compound’s low molecular weight is noted, which could be beneficial for its bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation . The interaction between this compound and PPARα involves the formation of a hydrogen-bond network, which is essential for the activation of the receptor . Additionally, this compound has been found to inhibit certain kinases, thereby modulating signaling pathways that are critical for cell proliferation and survival .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells, by inducing apoptosis and inhibiting cell migration and invasion . Furthermore, this compound influences cell signaling pathways, including those involved in gene expression and cellular metabolism. For example, its interaction with PPARα can lead to changes in the expression of genes involved in lipid and glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as PPARα, through hydrogen bonding and other non-covalent interactions . This binding induces conformational changes in the receptor, leading to its activation and subsequent modulation of gene expression. Additionally, this compound can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation and downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these effects is an important consideration for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to lipid and glucose metabolism . The interaction with PPARα plays a significant role in these metabolic effects, as it regulates the expression of genes involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions. This reaction can be catalyzed by chiral-at-metal Rhodium (III) complexes, achieving high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are often based on scalable synthetic routes that ensure high purity and yield. These methods may involve solvent-free conditions and the use of microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another pyrazolopyridine derivative with similar structural features but different biological activities.
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant activity as a cyclin-dependent kinase inhibitor
Uniqueness
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Properties
IUPAC Name |
1,2-dihydropyrazolo[4,3-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(8-9-6)2-1-3-7-5/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVTWEMNKKHPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480723 | |
| Record name | 1,2-Dihydro-3H-pyrazolo[4,3-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51617-92-6 | |
| Record name | 1,2-Dihydro-3H-pyrazolo[4,3-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the synthesis method described in the research paper?
A1: The paper outlines a novel and efficient method to synthesize 6-substituted-7,7a-dihydro-1,7a-dimethyl-7-imino-2-phenyl-1H-pyrazolo[4,3-b]pyridin-3(2H)-ones []. This method involves reacting 4-amino-2,3-dimethyl-1-phenylpyrazolin-5-one with ketene dithioacetals and either ethoxy-methylenemalononitrile or ethyl ethoxymethylene-cyanoacetate. This reaction is followed by an intramolecular cyclization of the resulting product, leading to the formation of the target compound. This innovative approach provides a new pathway for the creation of these specific pyrazolo[4,3-b]pyridine derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


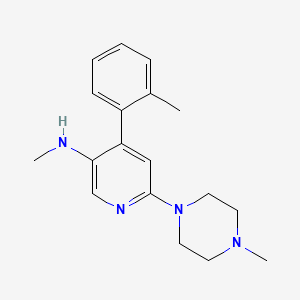
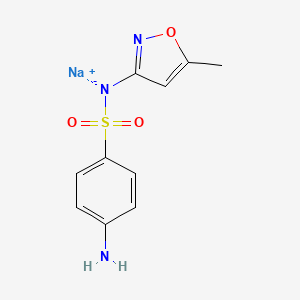



![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)

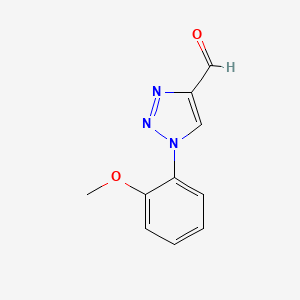
![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)
